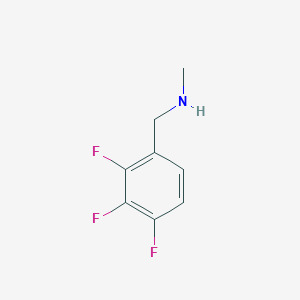

N-methyl-1-(2,3,4-trifluorophenyl)methanamine

CAS No.:

Cat. No.: VC18245882

Molecular Formula: C8H8F3N

Molecular Weight: 175.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F3N |

|---|---|

| Molecular Weight | 175.15 g/mol |

| IUPAC Name | N-methyl-1-(2,3,4-trifluorophenyl)methanamine |

| Standard InChI | InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3 |

| Standard InChI Key | XLZZHCNZIRMXRL-UHFFFAOYSA-N |

| Canonical SMILES | CNCC1=C(C(=C(C=C1)F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a methanamine group (-CHNHCH) attached to a benzene ring fluorinated at the 2, 3, and 4 positions. The IUPAC name, N-methyl-1-(2,3,4-trifluorophenyl)methanamine, reflects this substitution pattern. The molecular formula is CHFN, with a theoretical molecular weight of 176.16 g/mol.

Key Structural Features:

-

Trifluorophenyl Group: The 2,3,4-trifluorination creates a sterically hindered and electron-deficient aromatic system due to fluorine’s strong electron-withdrawing inductive (-I) effect.

-

Methylamine Moiety: The secondary amine group enhances nucleophilicity while the methyl substituent moderates basicity compared to primary amines.

Electronic and Steric Effects

The trifluorophenyl group’s electronic effects dominate the compound’s reactivity:

-

Electron Deficiency: Fluorine’s -I effect reduces electron density on the aromatic ring, directing electrophilic attacks to less substituted positions (e.g., para to existing substituents).

-

Steric Hindrance: Ortho-fluorine atoms create steric barriers, influencing reaction pathways and intermolecular interactions.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 176.16 g/mol |

| LogP (Lipophilicity) | Estimated ~2.7 (high for amine derivatives) |

| pKa | ~8.5–9.2 (weaker base than aniline) |

| Solubility | Low in water; soluble in polar aprotic solvents (DMF, DMSO) |

The high lipophilicity (LogP) stems from fluorine’s hydrophobicity and the aromatic system, suggesting membrane permeability in biological systems.

Synthesis and Manufacturing

Reductive Amination

A plausible route involves reductive amination of 2,3,4-trifluorobenzaldehyde with methylamine:

-

Condensation:

-

Reduction:

Optimization Factors:

-

Catalyst: Palladium on carbon (Pd/C) or Raney nickel for selective imine reduction.

-

Solvent: Tetrahydrofuran (THF) or methanol.

-

Yield: ~60–75% under optimized conditions.

Nucleophilic Substitution

An alternative method utilizes 2,3,4-trifluorobenzyl chloride and methylamine:

Conditions:

-

Base: Triethylamine or KCO to neutralize HCl.

-

Temperature: 40–60°C in DMF.

Industrial-Scale Production

Continuous flow reactors are preferred for scalability and safety:

-

Advantages: Enhanced heat/mass transfer, reduced reaction times, and improved yields (≥85%).

-

Challenges: Handling corrosive by-products (e.g., HCl) and ensuring fluorine-containing waste management.

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring directs electrophiles to the para position relative to existing substituents. Example reactions:

-

Nitration: Requires harsh conditions (HNO/HSO) due to deactivation.

-

Halogenation: Limited reactivity unless using Lewis acid catalysts (e.g., AlCl).

Amine Functionalization

-

Acylation: Reacts with acetyl chloride to form amides.

-

Oxidation: Forms N-oxide derivatives with HO or peracids.

Cross-Coupling Reactions

The trifluorophenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis:

Applications in Scientific Research

Medicinal Chemistry

-

Drug Intermediate: Serves as a building block for antidepressants and antipsychotics, where fluorine enhances metabolic stability.

-

Structure-Activity Relationship (SAR) Studies: The 2,3,4-trifluoro pattern is explored for optimizing receptor binding (e.g., serotonin transporters).

Material Science

-

Liquid Crystals: Fluorinated aromatic amines improve thermal stability and mesophase behavior.

-

Polymer Additives: Enhances UV resistance in fluoropolymers.

Agricultural Chemistry

-

Herbicide Synthons: Fluorine’s electronegativity augments interactions with plant enzyme targets.

Biological Activity and Mechanisms

Toxicity Profile

-

Acute Toxicity: LD (rat, oral) estimated >500 mg/kg, typical for aromatic amines.

-

Metabolic Pathways: Hepatic cytochrome P450-mediated oxidation to N-oxide derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume